molecular formula C13H16N2O2 B13500147 Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate

Cat. No.: B13500147
M. Wt: 232.28 g/mol
InChI Key: RZRWZNRJBFLXSC-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate typically involves the reaction of indole derivatives with methylamine and appropriate esterification agents. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process usually starts with the synthesis of the indole core, followed by the introduction of the methylamino group and esterification to form the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-indol-3-yl)propanoate: A similar compound with a slightly different structure, lacking the methylamino group.

    Methyl 3-amino-3-(1H-indol-3-yl)propanoate: Another related compound with an amino group instead of a methylamino group.

Uniqueness

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the methylamino group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRWZNRJBFLXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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